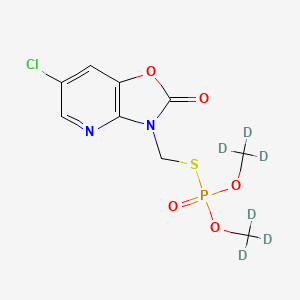

Azamethiphos-d6

Overview

Description

Azamethiphos-d6 is a synergistic insecticidal and acaricidal organophosphorus compound . It is also known as S-[(6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-Dimethyl-d6 Ester Phosphorothioic Acid . The molecular formula of this compound is C9H4D6ClN2O5PS and it has a molecular weight of 330.71 .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 4 hydrogen atoms, 6 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom . The structure is consistent with the results from NMR and Mass Spectrometry .

Chemical Reactions Analysis

Azamethiphos, the non-deuterated form of this compound, has been studied for its degradation in the presence of silver ions . The degradation rate of Azamethiphos follows first-order kinetics .

Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . The carbon content is 32.61%, the hydrogen content is 2.85%, and the nitrogen content is 8.48% .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Azamethiphos-d6 is utilized in various analytical methods to determine antioxidant activity. The tests based on the transfer of a hydrogen atom, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, rely on spectrophotometry to assess the kinetics or equilibrium state. These methods are instrumental in analyzing antioxidants or determining the antioxidant capacity of complex samples, where this compound might be involved in the analytical process (Munteanu & Apetrei, 2021).

Bioanalytical Applications of Aptamers

This compound plays a role in the development and utilization of aptamers in bioanalytical applications. Aptamers are artificial single-stranded DNA or RNA sequences that bind to specific targets with high specificity. Due to their high affinity to targets and stability under harsh conditions, aptamers are increasingly used in biosensing, diagnostics, and therapeutics. The involvement of this compound in these applications contributes to the advancement of aptamer research (Iliuk, Hu, & Tao, 2011).

Chemotherapeutic Control in Aquaculture

In the field of aquaculture, this compound is investigated for its efficacy and ecotoxicology as a chemotherapeutic agent for controlling sea lice infestations. It is one of the compounds under evaluation alongside others like ivermectin and hydrogen peroxide. The focus on this compound in this context sheds light on its potential environmental impact and its role in maintaining aquatic health (Roth, Richards, & Sommerville, 1993).

Digital PCR in Molecular Diagnostics

Digital PCR (dPCR) is a variant of PCR that offers unique advantages in detecting rare mutations and quantifying nucleic acids. This compound might be involved in the development or application of dPCR, enhancing its sensitivity and reproducibility in clinical diagnostics. This involvement emphasizes the importance of this compound in improving molecular diagnostic tools and techniques (Huggett, Cowen, & Foy, 2015).

Mechanism of Action

Target of Action

Azamethiphos-d6, a deuterated form of Azamethiphos, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound inhibits the action of AChE . This inhibition prevents the breakdown of acetylcholine, allowing the electrical signal to continue without interruption . This overexcitation leads to the death of the organism . This compound penetrates through the cuticle or through the cuticle opening of the insect, and also acts by ingestion and absorption through the digestive system .

Biochemical Pathways

The inhibition of AChE by this compound disrupts the normal functioning of the nervous system . This disruption leads to overexcitation and eventually death of the organism .

Pharmacokinetics

Following oral administration to rats, Azamethiphos is well absorbed into the bloodstream . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .

Result of Action

The inhibition of AChE by this compound leads to overexcitation and eventually death of the organism . It has been found that Azamethiphos causes changes in proteins within the fish when utilized as an insecticide in rainbow trout fish farming .

Action Environment

This compound is highly soluble in water . It is highly toxic to birds and aquatic invertebrates and moderately toxic to fish . Environmental factors such as temperature can influence the cellular damage caused by Azamethiphos .

Safety and Hazards

Azamethiphos-d6 should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Azamethiphos-d6, like its parent compound Azamethiphos, acts by inhibiting the enzyme acetylcholinesterase (AChE) . AChE is a vital enzyme for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission .

Cellular Effects

This compound, due to its neurotoxic properties, can cause cellular damage. For instance, in the oyster Ostrea chilensis, lipid peroxidation levels increased over time during exposure to both pesticide concentrations . Protein carbonyl levels in gills increased significantly in all experimental treatments .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of AChE . This inhibition occurs when this compound binds to the active site of the enzyme, leading to its inactivation . This inactivation disrupts neurotransmission, leading to paralysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in the gonads and gills of the oyster Ostrea chilensis, lipid peroxidation levels increased over time during exposure to both pesticide concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a 52-week study in dogs, no reduction in brain cholinesterase activity was observed at a dose level of 2.72/2.86 mg/kg bw in males/females respectively .

Metabolic Pathways

This compound, like Azamethiphos, is rapidly metabolized and excreted . The major metabolic pathway involves degradation to 2-amino-3-hydroxy-5-chloropyridine followed by glucuronic and sulphuric acid conjugation .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. Azamethiphos, the parent compound, is known to be very well absorbed after oral administration and is rapidly metabolized and excreted .

properties

IUPAC Name |

3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675644 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189894-02-7 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)